molecular formula C11H13N5OS B5551852 N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5551852
M. Wt: 263.32 g/mol
InChI Key: HLSQSLKOFQHRIK-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound that falls under the category of triazole derivatives. Triazole compounds have garnered significant interest due to their diverse applications and biological activities.

Synthesis Analysis

The synthesis of related triazole compounds involves various chemical reactions. For example, triazine derivatives have been synthesized using methods like NMR, HRMS, and FT-IR spectroscopy, followed by single-crystal X-ray diffraction and density functional theory (DFT) for structure analysis (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques like NMR, FTIR, and mass spectroscopy, complemented by elemental analysis. DFT studies are used to understand the electronic properties and molecular geometry (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Triazole derivatives are known for participating in various chemical reactions, leading to the formation of new compounds with diverse structures. These reactions include condensation, reaction with chloroacetamides, and transformations involving different reagents and catalysts (MahyavanshiJyotindra et al., 2011).

Physical Properties Analysis

The physical properties of triazole derivatives can be characterized using spectroscopic methods, crystallography, and computational chemistry approaches. These studies help in understanding the compound's stability, structure, and potential interactions (Prek et al., 2015).

Chemical Properties Analysis

Chemical properties such as pKa values, reactivity, and binding affinities can be determined through UV spectroscopic studies, computational chemistry, and docking studies. These properties are essential for understanding the compound's behavior in various environments and potential biological activities (Singh et al., 2013).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of functional groups that are often found in biologically active compounds .

properties

IUPAC Name

N,N-dimethyl-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-16(2)9(17)7-18-11-13-10(14-15-11)8-3-5-12-6-4-8/h3-6H,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSQSLKOFQHRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NNC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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